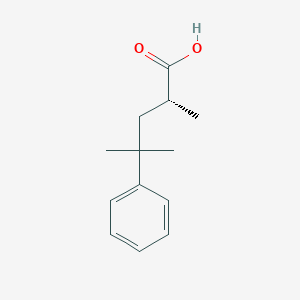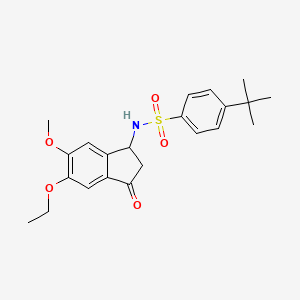![molecular formula C18H15N3O4 B2928466 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid CAS No. 871908-24-6](/img/structure/B2928466.png)
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a chemical compound that falls under the category of quinoxaline derivatives . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They show diverse pharmacological activities and are synthesized via many different methods of synthetic strategies .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . These include the cyclization of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives . The synthesis of “this compound” would likely involve similar strategies.Molecular Structure Analysis
The molecular structure of “this compound” would be determined by techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. These properties could include its melting point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound , 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid, has been a subject of interest in various fields of chemical research due to its complex structure and potential for diverse applications. One such area of research focuses on the synthesis of quinoxaline derivatives and their subsequent applications. For example, studies have shown that quinoxaline and its derivatives can be synthesized through a variety of methods, including the condensation of anilines with specific esters or through reactions involving anilides under controlled conditions to produce quinolinones, which can then be further modified to create quinolines, quinolinecarboxylic acids, and other related compounds (Marull, Lefebvre, & Schlosser, 2004). These synthetic pathways are crucial for the development of new materials and molecules with potential applications in medicinal chemistry and materials science.
Additionally, research into the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs has provided insights into the creation of fused heterocyclic systems via benzyne heterocyclization, demonstrating the versatility of quinoxaline derivatives in synthesizing complex heterocyclic structures (Dixon, Wang, Lam, & Kurth, 2005).
Applications in Material Science
In the field of material science, derivatives of quinoxaline, including the compound of interest, have been explored for their potential in creating synthetic ion channels and as photosensitive materials for optical gating. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound with structural similarities to the one , has been used to demonstrate the optical gating of synthetic ion channels, showcasing the potential of such compounds in the development of light-induced controlled release systems, sensing technologies, and information processing devices (Ali et al., 2012).
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties. Research into novel quinoxalines has revealed their potential as broad-spectrum antimicrobial agents, with some compounds displaying significant activity against a range of bacteria. This suggests that this compound and similar molecules could be valuable in the development of new antibiotics or disinfectants (Refaat, Moneer, & Khalil, 2004).
Zukünftige Richtungen
Future research on “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” could involve further exploration of its synthesis, properties, and biological activities. This could include developing more efficient synthesis methods, investigating its mechanism of action, and exploring its potential applications in medicine and other fields .
Wirkmechanismus
Target of Action
The compound “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound interacts with its targets through the formation of an intramolecular hydrogen bond . This interaction leads to changes in the target protein’s structure, resulting in its degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific role of the target protein.
Result of Action
The result of the compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins.
Eigenschaften
IUPAC Name |
4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHHKOOINGXRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)

![3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine](/img/no-structure.png)
![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)
![N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2928397.png)


![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)